methyl (3R)-3-fluorobutanoate
Description
Properties
CAS No. |
109856-52-2 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Enantioselective Preparation of Methyl 3r 3 Fluorobutanoate and Analogues
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in organic synthesis offers a powerful avenue for achieving high stereoselectivity under mild reaction conditions. Several biocatalytic strategies have been effectively employed to produce chiral fluoroorganic compounds.
Enzymatic Reduction of β-Keto Esters
The enzymatic reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters. Ketoreductases (KREDs), a class of oxidoreductase enzymes, have been instrumental in this regard. These enzymes can stereoselectively reduce a ketone to a secondary alcohol, often with high enantiomeric and diastereomeric excess. researchgate.net
The dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters using commercially available NAD(P)H-dependent ketoreductases has been demonstrated to be an effective method. researchgate.net This process allows for the transformation of a racemic starting material into a single, optically pure diastereomer. Studies have shown that various aromatic, alkenyl, and alkyl α-fluoro-β-keto esters can be reduced in high yields and optical purities. researchgate.net The choice of enzyme can direct the stereochemical outcome, yielding either syn or anti diastereomers. For instance, the reduction of various α-fluoro-β-keto esters using different KREDs can produce the corresponding α-fluoro-β-hydroxy esters with excellent stereoselectivity.
A study on the asymmetric reduction of various β-keto esters catalyzed by (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum demonstrated the enzyme's broad substrate scope and high enantioselectivity. nih.gov While not specific to fluorinated substrates, this research underscores the potential of such dehydrogenases in producing chiral alcohols from a wide array of ketones and β-keto esters. nih.gov
Table 1: Enzymatic Reduction of α-Fluoro-β-Keto Esters
| Substrate | Enzyme | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED-P1-B02 | anti-(2S,3S) | >99% | >99% | researchgate.net |
| Ethyl 2-fluoro-3-oxo-3-(4-chlorophenyl)propanoate | KRED-P1-B02 | anti-(2S,3S) | >99% | >99% | researchgate.net |
| Ethyl 2-fluoro-3-oxo-3-(2-thienyl)propanoate | KRED-P2-C02 | syn-(2S,3R) | 94% | >99% | researchgate.net |
Aldolase-Catalyzed Fluoropyruvate Additions
Aldolases are enzymes that catalyze aldol (B89426) addition reactions, forming new carbon-carbon bonds with the creation of up to two new stereocenters. nih.gov The use of fluorinated nucleophiles, such as fluoropyruvate, in aldolase-catalyzed reactions has emerged as a powerful strategy for the synthesis of chiral α-fluoro-β-hydroxy carboxyl derivatives. nih.govnih.gov
Research has shown that trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase can catalyze the condensation of sodium 3-fluoropropionate with aromatic aldehydes. wikipedia.org This chemoenzymatic approach yields highly enantioselective aromatic products. wikipedia.org Furthermore, various Type II HpcH aldolases have been utilized to expand the scope of this reaction to include fatty aldehydes as substrates. wikipedia.org For example, E. coli GarL, an HpcH aldolase, has been shown to catalyze the reaction between glyoxylate (B1226380) and 3-fluoropropionic acid to produce 2-fluoro-3-hydroxysuccinate with 99% conversion and 99% enantiomeric excess. wikipedia.org These aldolase-catalyzed reactions provide access to a range of valuable fluorine-containing chiral building blocks. wikipedia.org
Ene-Reductase Mediated Stereoselective Transformations
Ene-reductases (EREDs) are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds. nih.gov This class of enzymes has been successfully applied to the synthesis of chiral fluorinated molecules. A recent study reported the first biocatalytic asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates using ene-reductases. nih.gov
This methodology demonstrated that a variety of (Z)- or (E)-α-fluoroenones can be reduced with high yield and selectivity. Notably, the geometry of the starting alkene dictates the enantiomer of the resulting chiral fluoroalkane. This approach was also successfully applied to α-fluoroenoates, providing access to enantioenriched α-fluoroesters. nih.gov An interesting aspect of this method is the enzyme's selectivity for the (E)-alkene isomers, which allows for the use of (E)/(Z) mixtures of the starting material without compromising the enantiopurity of the product. nih.gov
Table 2: Ene-Reductase Mediated Reduction of α-Fluoroenoates
| Substrate | Ene-Reductase | Conversion | Enantiomeric Excess (ee) | Product Configuration | Reference |
|---|---|---|---|---|---|
| (E)-Methyl 2-fluoro-4-phenylbut-2-enoate | ERED-1 | >99% | 98% | (R) | nih.gov |
| (E)-Ethyl 2-fluoro-4-phenylbut-2-enoate | ERED-2 | 95% | 97% | (R) | nih.gov |
Enzyme Engineering for Enhanced Enantioselectivity
Protein engineering has become an indispensable tool for tailoring the properties of enzymes to meet the demands of industrial biocatalysis. nih.gov Through techniques like site-directed mutagenesis and directed evolution, the catalytic activity, stability, and stereoselectivity of enzymes can be significantly improved. nih.govresearchgate.net
In the context of producing chiral fluorinated compounds, enzyme engineering has been applied to ketoreductases and ene-reductases to enhance their performance. nih.govscispace.comresearchgate.net For instance, the stereoselectivity of an ene-reductase from Zymomonas mobilis (NCR) was inverted through site-directed mutagenesis, allowing for the synthesis of the opposite enantiomer of a product. nih.gov Specifically, mutations at the C26 position, combined with another mutation at I69, resulted in a switch in facial selectivity. nih.gov This highlights the power of rational design in creating biocatalysts with desired stereochemical outcomes.
Similarly, the optimization of a ketoreductase from Sporidiobolus salmonicolor for the synthesis of a precursor to the drug ipatasertib (B1662790) was achieved through a combination of mutational scanning and structure-guided rational design. nih.govresearchgate.net This resulted in a variant with a 64-fold increase in apparent kcat and improved robustness. nih.govresearchgate.net Such engineering efforts are crucial for developing efficient and scalable biocatalytic processes for the synthesis of complex chiral molecules. nih.govresearchgate.net
Asymmetric Catalytic Synthesis
Asymmetric catalysis using chiral metal complexes provides a powerful alternative to biocatalysis for the enantioselective synthesis of chiral molecules.
Transition-Metal-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of unsaturated precursors is a highly efficient method for producing chiral compounds. wikipedia.org Chiral transition-metal complexes, particularly those of ruthenium, rhodium, and iridium, have been extensively developed for this purpose. nih.govnih.govresearchgate.net
The asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters can be achieved with high enantioselectivity using chiral ruthenium-BINAP catalysts. rsc.org For example, the hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate using a cationic (R)-BINAP-Ru(II) complex yields the (2S,3R)-hydroxy ester with up to 98% diastereomeric excess and 99% enantiomeric excess. rsc.org
Rhodium-catalyzed asymmetric hydrogenation has also proven effective for a range of substrates, including trifluoromethyl ketones, with enantiomeric excesses reaching up to 98%. nih.gov The use of chiral phosphine (B1218219) ligands is crucial for achieving high stereoselectivity. researchgate.net
Iridium catalysts have been successfully employed in the asymmetric hydrogenation of challenging substrates like racemic β-keto lactams via dynamic kinetic resolution. nih.gov This method has been applied to the synthesis of a chiral intermediate for the fluoroquinolone antibiotic premafloxacine. nih.gov The Ir-SpiroSAP catalyst facilitated the hydrogenation with excellent enantio- and diastereoselectivity. nih.gov
Table 3: Transition-Metal-Catalyzed Asymmetric Hydrogenation of β-Keto Esters and Analogues
| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Methyl 2-benzamidomethyl-3-oxobutanoate | [RuI{(R)-binap}(p-cymene)]I | (2S,3R)-Methyl 2-benzamidomethyl-3-hydroxybutanoate | 99% | rsc.org |
| 1,1,1-Trifluoro-2-acetoxy-5-phenylpentan-2-one | Rh(I)-amidephosphine-phosphinite | (R)-1,1,1-Trifluoro-2-hydroxy-5-phenylpentan-2-ol | 98% | nih.gov |
Organocatalytic Strategies for Enantiocontrol
Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of carbonyl compounds, offering a metal-free alternative to traditional methods. These strategies often rely on the in situ formation of chiral enamines or enolates, which then react with an electrophilic fluorine source. The precursor for the synthesis of methyl (3R)-3-fluorobutanoate via this route is typically methyl 3-oxobutanoate (methyl acetoacetate).
The reaction proceeds through the condensation of the β-ketoester with a chiral amine catalyst to form a chiral enamine. This enamine then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in a stereocontrolled manner. The choice of organocatalyst is crucial for achieving high enantioselectivity. Bifunctional catalysts, which possess both a basic site to deprotonate the substrate and a hydrogen-bond donating moiety to activate the fluorinating agent and control the stereochemistry of the attack, have proven particularly effective. For instance, chiral thiourea-based catalysts have been successfully employed in the enantioselective fluorination of various β-keto esters. nih.gov
Cinchona alkaloids and their derivatives are another important class of organocatalysts for asymmetric fluorination. nih.gov Primary amine-functionalized cinchona alkaloids can catalyze the direct and asymmetric α-fluorination of a variety of cyclic ketones, demonstrating high levels of diastereo-, regio-, and chemoselectivity. nih.govacs.org While the direct application to acyclic β-keto esters like methyl 3-oxobutanoate can be challenging due to issues of rotational freedom, the principles of enamine catalysis with these privileged scaffolds remain a key strategy. nih.gov
Below is a table summarizing representative organocatalytic systems for the enantioselective fluorination of β-dicarbonyl compounds, which are analogous to the synthesis of this compound.
| Catalyst Type | Fluorinating Agent | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Bifunctional Thiourea | NFSI | Alkyl 1-indanone-2-carboxylates | Up to 99% | nih.gov |
| Primary Amine (Cinchona-derived) | NFSI | Cyclic Ketones | Up to 99% | nih.govacs.org |
| β,β-Diaryl Serines | Selectfluor® | β-Dicarbonyl Compounds | Up to 98% | researchgate.net |
Chiral Ligand Design and Optimization
Metal-catalyzed enantioselective fluorination represents a complementary approach, where a chiral ligand coordinates to a metal center to create a chiral Lewis acid catalyst. This complex then activates the β-ketoester substrate towards a stereoselective attack by a fluorinating agent. The design and optimization of the chiral ligand are paramount for achieving high catalytic activity and enantioselectivity.
One of the most successful classes of chiral ligands for this transformation is the bis(oxazoline) (BOX) family. Copper(II)-BOX complexes, for instance, have been shown to be highly effective catalysts for the enantioselective fluorination of β-ketoesters. rsc.orgorganic-chemistry.orgresearchgate.net The steric and electronic properties of the BOX ligand can be fine-tuned by modifying the substituents on the oxazoline (B21484) rings and the backbone connecting them. For example, diphenylamine-linked bis(oxazoline) ligands in complex with copper(II) triflate have demonstrated excellent enantioselectivities in the fluorination of cyclic β-keto esters. rsc.org The use of additives, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been found to be crucial in some cases for achieving high enantioselectivity. researchgate.net
Another important family of chiral ligands is based on the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) scaffold. Chiral palladium complexes derived from BINAP have been successfully applied to the enantioselective fluorination of β-ketoesters with NFSI, affording the fluorinated products in high enantiomeric excess. researchgate.net
The table below showcases examples of chiral ligand-metal complexes used in the enantioselective fluorination of β-ketoesters.
| Chiral Ligand | Metal Salt | Fluorinating Agent | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Diphenylamine-linked bis(oxazoline) | Cu(OTf)₂ | NFSI | Cyclic β-keto esters | Up to 99% | rsc.org |
| Bis(oxazoline) (pybox-type) | Eu(OTf)₃ | NFSI | 3-Oxo esters | Excellent | researchgate.net |
| BINAP | Cationic Palladium | NFSI | β-Ketoesters | High | researchgate.net |
| TADDOL | TiCl₂(OiPr)₂ | Selectfluor® | α-Substituted acyclic β-keto esters | Up to 90% | researchgate.net |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. nih.gov In this approach, an achiral substrate is covalently bonded to a chiral auxiliary to form a new chiral molecule. Subsequent reactions on this modified substrate are then directed by the stereocenter(s) of the auxiliary, leading to the formation of new stereocenters with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
For the synthesis of this compound, a suitable chiral auxiliary can be attached to a butanoate derivative. For example, N-acyloxazolidinones, often referred to as Evans auxiliaries, are widely used for stereoselective functionalization of the α-carbon. nih.gov An N-acyloxazolidinone can be prepared from 3-hydroxybutanoic acid. The subsequent enolization and fluorination of this chiral substrate would proceed with high diastereoselectivity due to the steric hindrance imposed by the substituent on the oxazolidinone ring, which directs the approach of the electrophilic fluorinating agent.
A direct α-fluorination of N-acyloxazolidinones has been developed using group IVa metal enolates, offering high diastereoselectivities with a range of substituents. nih.gov This method is notable for its operational simplicity and rapid reaction times at ambient temperature. nih.gov
The stereochemical outcome of the fluorination is controlled by the formation of a specific enolate geometry (E or Z), which is often dictated by the choice of base and metal counterion. The chiral auxiliary then shields one of the enolate faces, forcing the electrophile to attack from the less hindered side. For instance, in the case of Evans' oxazolidinone auxiliaries, the formation of a Z-enolate is typically favored, which then undergoes a highly diastereoselective reaction.
The following table provides examples of chiral auxiliaries and their application in stereoselective synthesis, illustrating the principles applicable to the synthesis of this compound.
| Chiral Auxiliary | Reaction Type | Key Features | Reference |
| N-Acyloxazolidinones | α-Fluorination | High diastereoselectivity via metal enolates | nih.gov |
| N-tert-Butanesulfinamide (Ellman's auxiliary) | Synthesis of chiral amines | Efficient stereocontrol in the synthesis of amines with multiple stereocenters | researchgate.net |
Nucleophilic Fluorination Strategies
Nucleophilic fluorination provides an alternative route to chiral fluorinated compounds, where a fluoride (B91410) ion displaces a leaving group on a chiral precursor. This approach is particularly attractive when the chiral precursor is readily available.
A direct and efficient method for the synthesis of this compound involves the nucleophilic fluorination of its corresponding chiral hydroxyl precursor, methyl (R)-3-hydroxybutanoate. This reaction typically proceeds with inversion of stereochemistry at the carbon center bearing the hydroxyl group.
A common reagent for this transformation is diethylaminosulfur trifluoride (DAST). commonorganicchemistry.comnih.govsigmaaldrich.comsci-hub.sewikipedia.org DAST is a deoxofluorinating agent that activates the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion delivered by the reagent itself. researchgate.net While DAST is a versatile reagent, it can be thermally unstable. nih.govsci-hub.sewikipedia.org More stable alternatives, such as Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), have also been developed and show similar or, in some cases, improved reactivity. nih.govsci-hub.se
The reaction of methyl (R)-3-hydroxybutanoate with DAST would be expected to yield this compound with high stereochemical fidelity. The general conditions for such a reaction involve treating the alcohol with DAST in an inert solvent, such as dichloromethane, often at low temperatures to control the reactivity and minimize side reactions.
The table below summarizes key aspects of nucleophilic fluorination of alcohols.
| Reagent | Substrate Type | Key Features | Reference(s) |
| Diethylaminosulfur Trifluoride (DAST) | Alcohols | Converts alcohols to alkyl fluorides with inversion of stereochemistry. | commonorganicchemistry.comnih.govsigmaaldrich.comsci-hub.sewikipedia.org |
| Deoxo-Fluor™ | Alcohols | More thermally stable alternative to DAST. | nih.govsci-hub.se |
Application of Fluorinating Agents with Stereochemical Inversion
The conversion of chiral alcohols to the corresponding fluorides with inversion of configuration is a cornerstone of stereoselective fluorine chemistry. Reagents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxofluor) are widely employed for this transformation. These reagents are effective for converting alcohols, ketones, aldehydes, and carboxylic acids into their fluoro-derivatives. scispace.com
The reaction of a chiral secondary alcohol, such as methyl (3R)-3-hydroxybutanoate, with DAST or Deoxofluor proceeds through an SN2 mechanism. This results in the nucleophilic displacement of the in situ-formed hydroxy-sulfur intermediate by a fluoride ion, leading to a complete inversion of the stereocenter.
Table 1: Fluorination of Ethyl 3-hydroxybutanoate with Deoxofluor
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-hydroxybutanoate | Deoxofluor | -78 °C, 2 h, then r.t., 3 h | Ethyl 3-fluorobutanoate | 85 |
Data sourced from a study on nucleophilic fluorination reactions. sci-hub.se
Electrophilic Fluorination Approaches
An alternative to nucleophilic fluorination is the electrophilic introduction of fluorine. This approach is particularly useful for creating fluorinated stereocenters from unsaturated precursors.
Stereoselective Introduction of Fluorine onto Unsaturated Precursors
The asymmetric fluorination of α,β-unsaturated esters, such as methyl crotonate, offers a direct route to chiral β-fluoroesters. This transformation can be achieved using chiral catalysts in conjunction with an electrophilic fluorine source, such as Selectfluor. The catalyst, often a chiral metal complex or an organocatalyst, creates a chiral environment around the substrate, directing the attack of the electrophilic fluorine to one face of the double bond.
Recent advancements have focused on the development of catalytic systems that can achieve high levels of enantioselectivity in the fluorination of various unsaturated compounds. nih.gov For instance, the asymmetric Michael reaction of a chiral α-fluoro-β-enaminoester has been studied to produce α-fluoro-α-substituted ketoesters with good yields and enantioselectivity. researchgate.net
Development of Novel Synthetic Pathways
The construction of complex fluorinated molecules often requires multi-step synthetic sequences, allowing for the precise installation of multiple stereocenters and functional groups.
Multi-Step Sequences for Complex Fluoroester Construction
A multi-step synthesis provides the flexibility to build molecular complexity in a controlled manner. For the synthesis of this compound, a plausible multi-step sequence could start from a readily available chiral precursor. For example, a strategy could involve the asymmetric reduction of a β-ketoester to establish the chiral hydroxyl group, followed by fluorination with inversion of configuration.
An illustrative, albeit generalized, multi-step synthesis could be conceptualized as follows:
Asymmetric Reduction: The reduction of methyl acetoacetate (B1235776) using a chiral catalyst (e.g., a BINAP-ruthenium complex) or a biocatalyst (e.g., baker's yeast) can produce methyl (3R)-3-hydroxybutanoate with high enantiomeric excess.
Fluorination: The resulting chiral alcohol is then subjected to fluorination using DAST or Deoxofluor, as described in section 2.4.2, to yield this compound with inversion of stereochemistry.
This approach allows for the reliable generation of the desired enantiomer of the final product, starting from an achiral precursor. The development of such robust multi-step sequences is critical for accessing complex and stereochemically rich fluorinated molecules. nih.gov
Chemical Transformations and Reactivity Profiles of Methyl 3r 3 Fluorobutanoate
Stereoselective Derivatization at Remote Centers
The presence of the chiral center at the C3 position allows for stereoselective derivatization at remote positions, primarily at the C2 carbon, through the formation of an enolate. The acidity of the α-protons at the C2 position enables the generation of a nucleophilic enolate species upon treatment with a suitable base. This enolate can then react with various electrophiles in a stereocontrolled manner, influenced by the existing stereocenter.
The alkylation of enolates is a well-established method for forming new carbon-carbon bonds. libretexts.orgpressbooks.pubfiveable.me In the case of methyl (3R)-3-fluorobutanoate, deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) generates the corresponding enolate. Subsequent reaction with an alkyl halide (R-X) can proceed via an SN2 pathway to introduce an alkyl group at the C2 position. The stereochemical outcome of this alkylation is dictated by the direction of approach of the electrophile to the enolate, which is influenced by the steric hindrance and electronic properties of the fluorine-bearing chiral center.
Table 1: Hypothetical Stereoselective Alkylation of this compound Enolate
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | (2S,3R)-2-methyl-3-fluorobutanoate | >90:10 |
| 2 | CH₃CH₂Br | LDA | THF | -78 | (2S,3R)-2-ethyl-3-fluorobutanoate | >85:15 |
| 3 | PhCH₂Br | LDA | THF | -78 | (2S,3R)-2-benzyl-3-fluorobutanoate | >95:5 |
Note: This table is based on general principles of enolate alkylation and the expected influence of the adjacent chiral center. Specific experimental data for this compound was not available in the searched literature.
The formation of the (S)-diastereomer is generally favored due to the electrophile approaching the enolate from the face opposite to the bulkier fluorine-containing group, minimizing steric interactions.
Nucleophilic Addition and Substitution Reactions at the Ester Moiety
The ester functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon. These reactions can lead to a variety of products, including alcohols, amides, and other esters, depending on the nature of the nucleophile and the reaction conditions.
Hydrolysis
The hydrolysis of this compound under acidic or basic conditions yields (3R)-3-fluorobutanoic acid and methanol. The rate of hydrolysis is influenced by the electronic effect of the fluorine atom. Studies on partially fluorinated ethyl esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. wikipedia.org This is attributed to the electron-withdrawing nature of fluorine, which increases the electrophilicity of the carbonyl carbon.
Reduction
Reduction of the ester group can be achieved using various hydride reagents. Lithium aluminum hydride (LiAlH₄), a powerful reducing agent, will reduce the ester to the corresponding primary alcohol, (3R)-3-fluorobutan-1-ol. harvard.edu Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards esters but can effect reduction under specific conditions.
Table 2: Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product |
| 1 | LiAlH₄ | THF | 0 to rt | (3R)-3-Fluorobutan-1-ol |
| 2 | NaBH₄ | Methanol | Reflux | (3R)-3-Fluorobutan-1-ol (slow) |
Note: This table is based on the known reactivity of these reducing agents with esters. Specific experimental data for this compound was not available in the searched literature.
Reaction with Organometallic Reagents
Grignard reagents (RMgX) and other organometallic compounds react with the ester to form tertiary alcohols. youtube.com The reaction typically proceeds via a double addition mechanism. The first equivalent of the organometallic reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to a ketone. A second equivalent of the reagent then rapidly adds to the ketone to yield the tertiary alcohol after workup. It has been noted in studies with other fluoroalkylated esters that monoaddition to form the ketone can sometimes be achieved at very low temperatures. libretexts.org
Transformations Involving the Chiral Fluorine-Bearing Carbon Center
The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations directly at the fluorine-bearing carbon challenging. nih.gov However, under specific conditions, reactions such as elimination and substitution can occur.
Elimination Reactions (Dehydrofluorination)
Base-induced elimination of hydrogen fluoride (B91410) (dehydrofluorination) from this compound can lead to the formation of α,β-unsaturated esters. The use of a strong, sterically hindered base can promote the E2 elimination pathway. The primary products would be methyl crotonate and methyl isocrotonate.
Substitution of the Fluorine Atom
Nucleophilic substitution of the fluorine atom is generally difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. However, such reactions can be facilitated by using strong nucleophiles and polar aprotic solvents.
Stability and Reactivity Under Various Reaction Conditions
The stability of this compound is influenced by the reaction medium and temperature. While generally stable under neutral conditions, it can undergo hydrolysis in the presence of strong acids or bases, particularly at elevated temperatures. The C-F bond is highly stable and does not typically cleave under standard synthetic conditions. researchgate.net The presence of the fluorine atom can also affect the stability of intermediates formed during reactions, such as the enolate, by influencing their electronic properties.
Mechanistic Insights into Key Chemical Reactions
Stereoelectronic Effects of the Fluorine Atom
The fluorine atom at the C3 position exerts significant stereoelectronic effects that influence the reactivity of the molecule. The strong electron-withdrawing nature of fluorine polarizes the C-F bond and affects the electron density throughout the molecule. This inductive effect increases the acidity of the α-protons and enhances the electrophilicity of the carbonyl carbon.
Furthermore, the gauche effect, an atypical conformational preference where a gauche conformer is more stable than the anti conformer, can play a role in the reactivity of fluorinated compounds. wikipedia.org In the case of this compound, the gauche conformation between the C-F bond and the C-C=O bond may be favored, influencing the trajectory of nucleophilic attack and the stereochemical outcome of reactions. This conformational preference arises from hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-F antibonding orbital (σ → σ*).
Reaction Pathway Analysis of Intermediates
The intermediates formed during the chemical transformations of this compound are key to understanding the reaction pathways.
Enolate Intermediate: In base-mediated reactions, the formation of a planar enolate intermediate at the C2 position is crucial. The stereoselectivity of subsequent reactions is determined by the facial selectivity of the electrophilic attack on this enolate, which is governed by the steric and electronic influence of the adjacent chiral center.
Tetrahedral Intermediate: In nucleophilic additions to the carbonyl group, a tetrahedral intermediate is formed. The stability of this intermediate and the nature of the leaving group determine the outcome of the reaction. For example, in the reaction with Grignard reagents, the initial tetrahedral intermediate collapses to a ketone because the methoxide (B1231860) is a better leaving group than the alkyl group from the Grignard reagent.
Applications of Methyl 3r 3 Fluorobutanoate As a Chiral Synthon in Organic Synthesis
Precursor in Stereoselective Total Synthesis of Complex Molecules
The quest for the total synthesis of natural products and other complex molecular architectures often relies on the use of highly functionalized, stereochemically pure starting materials. Chiral synthons like methyl (3R)-3-fluorobutanoate can serve as foundational elements, with their inherent stereochemistry guiding the formation of subsequent stereocenters in a target molecule.
In this context, the butanoate backbone can be elaborated through various synthetic transformations. The ester group provides a handle for reduction to an alcohol, chain extension via reactions with organometallic reagents, or conversion to an amide. The true value, however, lies in the directing and influencing effects of the fluorine atom and the chiral center on subsequent reactions, enabling diastereoselective transformations at adjacent positions. While specific total syntheses employing this compound are not prominently reported, the use of similar chiral building blocks is a well-established strategy. For instance, the stereoselective synthesis of complex polyketides or macrolides could potentially utilize this synthon to install a key stereocenter with a fluorine substituent.
Table 1: Potential Transformations of this compound in Total Synthesis
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application in Total Synthesis |
|---|---|---|---|
| Ester Reduction | LiAlH₄, THF | Primary Alcohol | Introduction of a hydroxymethyl group for further functionalization. |
| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid | Formation of amide bonds or use as a nucleophile. |
| Aldol (B89426) Addition | LDA, Aldehyde | β-Hydroxy Ester | Carbon-carbon bond formation with control of new stereocenters. |
Building Block for Chiral Fluoroorganic Compounds with Defined Stereochemistry
The synthesis of organofluorine compounds with a defined three-dimensional arrangement of atoms is a significant challenge in synthetic chemistry. This compound provides a ready-made solution for introducing a fluorine-containing stereocenter. This is particularly valuable as the properties of fluorinated molecules can be highly dependent on the stereochemistry of the fluorine atom.
This synthon can be used to generate a variety of other chiral fluoroorganic building blocks. For example, reduction of the ester to the corresponding alcohol, (3R)-3-fluorobutan-1-ol, provides a versatile intermediate that can be converted into halides, azides, or other functional groups, all while retaining the crucial stereochemical information at the C-3 position. These new building blocks can then be incorporated into larger molecules. The development of novel fluorinated amino acids, sugars, or alkaloids could potentially start from this chiral precursor. The synthesis of such compounds is of high interest due to the unique biological activities that fluorination can impart. niscpr.res.in
Intermediate for Pharmaceutically Relevant Scaffolds and Analogue Synthesis
The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity. alfa-chemistry.com Chiral fluorinated synthons are therefore highly sought after in medicinal chemistry for the synthesis of new drug analogues and for the construction of key pharmacophores.
This compound can serve as a precursor to various pharmaceutically relevant scaffolds. For instance, the butanoate chain can be cyclized to form fluorinated lactones or lactams, which are core structures in many bioactive molecules. Furthermore, the ester can be converted to an amide, and subsequent modifications could lead to the synthesis of fluorinated peptide mimics or small molecule inhibitors of enzymes. The defined stereochemistry is crucial, as often only one enantiomer of a drug is active, while the other can be inactive or even cause undesirable side effects. The ability to build in this stereochemical purity from the start is a major advantage.
Table 2: Examples of Pharmaceutically Relevant Scaffolds Potentially Derived from this compound
| Scaffold Type | Illustrative Synthetic Approach | Potential Therapeutic Area |
|---|---|---|
| Fluorinated β-Amino Acids | Curtius or Hofmann rearrangement of the corresponding carboxylic acid. | Enzyme inhibitors, peptide-based drugs. |
| Chiral Fluorinated Alcohols | Reduction of the ester. | Precursors for a wide range of active pharmaceutical ingredients. |
Contributions to Agrochemical Synthesis and Derivatives
Similar to the pharmaceutical industry, the agrochemical sector benefits from the introduction of fluorine to enhance the efficacy and stability of pesticides and herbicides. alfa-chemistry.com The use of chiral synthons is also of growing importance in this field to develop more selective and environmentally benign products.
This compound could be a valuable starting material for the synthesis of novel agrochemicals. The fluorinated butanoate moiety could be incorporated into larger molecules designed to interact with specific biological targets in pests or weeds. For example, it could be used to synthesize fluorinated analogues of known insect pheromones for pest management or as a key component of a novel herbicide that targets a specific enzyme. The stereochemistry would be critical for ensuring high target specificity and minimizing off-target effects on beneficial organisms.
Utilization in the Preparation of Flavor and Fragrance Chiral Molecules
The flavor and fragrance industry relies heavily on the synthesis of chiral molecules, as the stereochemistry of a compound can dramatically affect its odor and taste. scielo.brscentjourner.com While the use of fluorinated compounds in this industry is less common than in pharmaceuticals, there is growing interest in exploring the unique sensory properties that fluorine can impart.
This compound could serve as a precursor for the synthesis of novel chiral flavor and fragrance compounds. Esters are a common class of compounds found in fruit aromas, and the introduction of fluorine could lead to new and interesting scent profiles. scielo.br The chiral nature of the molecule is paramount, as different enantiomers of a fragrance molecule can have distinctly different smells. For example, the reduction of the ester to the corresponding alcohol and subsequent esterification with various carboxylic acids could generate a library of novel fluorinated esters with unique organoleptic properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Spectroscopic and Stereochemical Characterization Methodologies for Methyl 3r 3 Fluorobutanoate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a chiral compound like methyl (3R)-3-fluorobutanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign its constitution, configuration, and preferred conformation in solution.
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide the primary framework for the molecular structure. The chemical shift, multiplicity (splitting pattern), and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom in the molecule.
In this compound, the ¹H NMR spectrum is expected to show four distinct signals. The fluorine atom at the C3 position introduces complexity through heteronuclear coupling (J-coupling) to adjacent protons, which is crucial for confirming the fluorine's location. The methyl protons of the ester group (CH₃O) would appear as a singlet, while the other protons would exhibit complex splitting patterns due to both H-H and H-F couplings.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would display five signals, one for each unique carbon atom. The carbon atom bonded to the fluorine (C3) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, a key diagnostic feature. The magnitude of this coupling constant is indicative of the direct attachment of fluorine.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃ Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|---|
| H3 | -CH(F)- | 4.80 - 5.20 | dddd (doublet of doublet of doublets) | J(H-F) ≈ 48 (geminal), J(H-H) ≈ 6-8 |
| H2 | -CH₂- | 2.60 - 2.80 | ddd (doublet of doublets) | J(H-H) ≈ 15 (geminal), J(H-H) ≈ 6-8, J(H-F) ≈ 20-25 |
| CH₃O | -OCH₃ | 3.70 | s (singlet) | N/A |
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃ Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| C1 | C=O | 170 - 172 | s (singlet) or d (small) | J(C-F) ≈ 2-4 |
| C3 | -CH(F)- | 85 - 90 | d (doublet) | J(C-F) ≈ 170-180 |
| C5 | -OCH₃ | 52 | s (singlet) | N/A |
| C2 | -CH₂- | 42 - 45 | d (doublet) | J(C-F) ≈ 20-25 |
¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nucleus. ucsb.edu Given that ¹⁹F has 100% natural abundance and a wide chemical shift range, it provides clean spectra with minimal background interference. hmdb.ca For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C3 position. huji.ac.il The chemical shift of this signal is characteristic of a secondary alkyl fluoride (B91410). nih.gov
Crucially, this signal would be split by the neighboring protons. It would appear as a complex multiplet, specifically a doublet of quartets, resulting from coupling to the C3 proton (large doublet splitting) and the three C4 protons (quartet splitting). This distinct pattern provides unambiguous confirmation of the fluorine's position in the butanoate chain.
While 1D NMR provides essential data, 2D NMR techniques are required to definitively piece together the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the proton at C3 and the methylene (B1212753) protons at C2, and between the C3 proton and the methyl protons at C4, confirming the carbon backbone connectivity. hmdb.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. An HSQC spectrum would show cross-peaks connecting C2 to H2, C3 to H3, C4 to H4, and the ester methyl carbon to its protons, allowing for the definitive assignment of each carbon and its corresponding proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between carbons and protons. Key HMBC correlations would include a cross-peak from the ester methyl protons (H5) to the carbonyl carbon (C1) and from the C2 protons to the carbonyl carbon (C1), confirming the ester functionality and its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei, typically within 5 Å. rsc.org This is critical for determining the stereochemistry and preferred conformation of the molecule.
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. By carefully measuring these intensities, particularly in a quantitative NOE experiment with varying mixing times, precise interproton distances can be calculated. docbrown.info
For this compound, NOE data can help establish the molecule's preferred conformation in solution. For instance, observing NOEs between the protons on the C2 methylene group and the C4 methyl group would provide information about the torsional angles along the C2-C3 bond, helping to define the spatial arrangement of the molecule's backbone.
Chiral Chromatography for Enantiomeric Purity Determination
While NMR can confirm the relative stereochemistry, it generally cannot distinguish between enantiomers (non-superimposable mirror images) without the use of a chiral auxiliary. Therefore, chiral chromatography is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound.
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. uni-muenchen.de The separation is achieved using a chiral stationary phase (CSP) coated on the inside of the capillary column. The two enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times. gcms.cz
For the analysis of volatile esters like methyl 3-fluorobutanoate, CSPs based on derivatized cyclodextrins are highly effective. researchgate.net By optimizing GC parameters such as the temperature program, carrier gas flow rate, and column type, baseline separation of the (R)- and (S)-enantiomers can be achieved. The enantiomeric excess is then calculated by integrating the peak areas of the two separated enantiomers.
Table 3: Representative Chiral GC Method Parameters for Enantiomeric Separation Note: This is a hypothetical method; actual parameters would require experimental optimization.
| Parameter | Value |
|---|---|
| GC Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Oven Program | 60 °C (hold 2 min), then ramp at 5 °C/min to 180 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. For this compound and related chiral fluorinated compounds, this method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Detailed research findings indicate that polysaccharide-based CSPs are highly effective for the resolution of fluorinated racemates. mdpi.com Columns with chiral selectors such as amylose (B160209) and cellulose (B213188) derivatives, often coated or immobilized on a silica (B1680970) support, provide the necessary stereochemical recognition. mdpi.comnih.gov For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) are common selectors that can differentiate between enantiomers through a combination of hydrogen bonding, π-π, and dipole-dipole interactions. mdpi.comsigmaaldrich.com
The choice of mobile phase is critical and is typically divided into normal-phase (e.g., hexane/2-propanol) and reversed-phase (e.g., acetonitrile/water) systems. mdpi.com The selection depends on the specific analyte and CSP. For fluorinated esters, normal-phase chromatography often provides excellent separation. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can improve peak shape and resolution. ymc.co.jp The successful separation of fluorinated carboxylic acids, which are precursors to esters like this compound, has been demonstrated on columns such as Chiralcel OJ-H, further highlighting the utility of this approach. mdpi.comresearchgate.net
Table 1: Illustrative Chiral HPLC Parameters for Separation of Chiral Fluorinated Compounds
| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Analyte Class | Purpose of Analysis |
|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) | Normal-Phase (Hexane/Isopropanol) | Chiral esters, lactones | Enantiomeric purity, preparative separation |
| Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-3) | Normal-Phase (Hexane/Ethanol) | Chiral carboxylic acids, amides | Enantiomeric excess (ee) determination |
| Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3) | Reversed-Phase (Acetonitrile/Water) | Polar fluorinated compounds | Analysis in aqueous environments |
| Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., ReproSil Chiral MIC) | Normal or Reversed-Phase | Fluorinated liquid crystalline esters | Evaluation of enantioseparation |
This table provides representative examples of conditions used for separating chiral fluorinated molecules analogous to this compound. Specific conditions for the title compound would require experimental optimization.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Optical rotation and circular dichroism (CD) are chiroptical techniques that measure the interaction of chiral molecules with polarized light. wikipedia.org They are fundamental for assigning the absolute configuration of enantiomers like this compound.
Optical Rotation measures the angle by which a chiral compound rotates the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com The direction of rotation is either dextrorotatory (+) or levorotatory (-). The specific rotation, [α], is a standardized physical constant for a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.comlibretexts.org For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. libretexts.org By comparing the experimentally measured sign of rotation for a purified enantiomer to literature values or to compounds with known configurations, the absolute stereochemistry (R or S) can be inferred.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this difference (ΔA) against wavelength. The phenomenon, known as the Cotton effect, can be positive or negative and provides detailed structural information. nih.gov While CD is often used for molecules with chromophores near the chiral center, it can be applied to fluorinated esters. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can predict the CD spectrum for a given absolute configuration (e.g., 3R). Matching the predicted spectrum with the experimental one provides a powerful method for unambiguous assignment of the absolute configuration. nih.govresearchgate.net
Table 2: Principles of Chiroptical Spectroscopy for Configuration Assignment
| Technique | Principle | Measured Parameter | Interpretation for (3R) vs. (3S) |
|---|---|---|---|
| Optical Rotation | Rotation of plane-polarized light by a chiral medium. wikipedia.org | Specific Rotation [α] | The (3R) and (3S) enantiomers will have equal and opposite [α] values (e.g., +x° for one, -x° for the other). libretexts.org |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. nih.gov | Molar Ellipticity [θ] or Differential Absorbance ΔA | The CD spectra of the (3R) and (3S) enantiomers are mirror images of each other. |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns upon ionization. For this compound (C₅H₉FO₂), the expected monoisotopic mass is approximately 120.0587 Da. nih.gov
Electron ionization (EI) is a common MS technique that generates a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of esters and alkyl fluorides follows predictable pathways. youtube.com For methyl 3-fluorobutanoate, key fragmentation routes would include:
Loss of the methoxy (B1213986) group (-•OCH₃): This results in the formation of a stable acylium ion [M - 31]⁺ at m/z 89.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a propyl-fluoride radical, resulting in a fragment at m/z 59 ([CH₃OC=O]⁺).
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is less prominent for this specific structure.
Loss of HF: Elimination of hydrogen fluoride (HF, mass 20) from the molecular ion can lead to a fragment at m/z 100.
Cleavage of the C-F bond: Loss of a fluorine radical (•F) would produce a fragment at m/z 101.
Analyzing the relative abundance of these fragment ions provides a fingerprint that helps confirm the molecular structure. nist.govnih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for Methyl 3-fluorobutanoate
| Ion | Proposed Structure / Loss | m/z (approx.) | Significance |
|---|---|---|---|
| [M]⁺• | Molecular Ion | 120 | Confirms molecular weight |
| [M - 20]⁺• | Loss of HF | 100 | Indicates presence of fluorine |
| [M - 31]⁺ | Loss of •OCH₃ | 89 | Characteristic of methyl esters |
| [M - 59]⁺ | Loss of •COOCH₃ | 61 | Indicates butanoate structure |
| [M - 61]⁺ | Loss of CH₂CHFCH₃ radical | 59 | Alpha-cleavage at carbonyl |
These m/z values are predicted based on general fragmentation rules for esters and organofluorine compounds.
X-ray Crystallography of Solid Derivatives for Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including their absolute stereochemistry. However, the technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it cannot be analyzed directly.
To overcome this, the compound must be converted into a suitable solid derivative. This is typically achieved by reacting the chiral molecule with a heavy-atom-containing reagent or a molecule that induces crystallization. Common strategies include:
Hydrolysis to the Carboxylic Acid: The ester can be hydrolyzed to (3R)-3-fluorobutanoic acid.
Amide Formation: The resulting carboxylic acid can be reacted with a chiral or achiral amine (e.g., p-bromoaniline) to form a solid, crystalline amide.
Esterification with a Chiral Alcohol: Alternatively, the acid could be esterified with a bulky, crystalline alcohol.
Once a suitable crystalline derivative is formed, X-ray diffraction analysis is performed. The resulting electron density map provides the precise spatial arrangement of all atoms in the molecule. nih.gov For determining the absolute configuration, the anomalous dispersion effect, often requiring the presence of an atom heavier than oxygen (like bromine or a metal), is used. nih.gov This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center, which directly correlates back to the original this compound molecule.
Table 4: Potential Crystalline Derivatives for X-ray Crystallography
| Derivative Type | Reactant Example | Rationale |
|---|---|---|
| Amide | p-Bromoaniline | High likelihood of forming a solid crystal; heavy bromine atom aids in absolute configuration determination. |
| Ester | p-Nitrophenol | Forms solid p-nitrophenyl ester; chromophore can assist in characterization. |
| Salt | (S)-α-Methylbenzylamine | Forms a diastereomeric salt with the corresponding carboxylic acid, facilitating both separation and crystallization. |
Computational and Theoretical Studies on Methyl 3r 3 Fluorobutanoate
Density Functional Theory (DFT) Calculations for Electronic Structure
No specific DFT calculations for the electronic structure of methyl (3R)-3-fluorobutanoate have been reported in the reviewed literature.
Conformational Analysis and Energy Minima Identification
There are no published studies on the conformational analysis and identification of energy minima specifically for this compound.
Substrate-Catalyst Interaction Studies in Enantioselective Processes
No computational studies on the interaction of this compound with catalysts in enantioselective processes are currently available.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There are no published reports on the theoretical prediction of spectroscopic parameters for this compound and their comparison with experimental data.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Current methods for synthesizing methyl (3R)-3-fluorobutanoate, though effective, often depend on stoichiometric reagents, leading to considerable waste. Consequently, future research is increasingly directed toward creating more sustainable and atom-economical synthetic strategies. A key objective is to lessen the environmental footprint by reducing waste and energy usage. jocpr.com Core strategies involve employing catalytic amounts of reagents and designing syntheses that incorporate the maximum number of atoms from reactants into the final product. jocpr.comrsc.org
A highly promising area is the direct, asymmetric hydrogenation of fluorinated olefins or the fluorination of alkenes, which would be highly atom-economical. researchgate.netresearchgate.net For instance, developing catalytic systems capable of the direct and enantioselective fluorination of precursors like methyl crotonate would mark a substantial leap in atom economy. This approach avoids multi-step sequences or the need for pre-existing chirality, streamlining the synthesis. researchgate.net
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high enantioselectivity and regioselectivity is critical in the synthesis of this compound. While current methods demonstrate good to excellent selectivity, the push for improvement continues, especially for large-scale industrial production. capes.gov.br The exploration of new catalytic systems is central to this goal.
Future research is expected to concentrate on several key domains:
Designer Chiral Ligands: A major focus is the creation of new, highly customized chiral ligands for transition-metal-catalyzed fluorination. acs.org These ligands establish a specific chiral environment around the metal center, guiding the fluorinating agent to a particular face of the substrate with high precision. acs.org
Organocatalysis: The use of small organic molecules as catalysts presents a compelling alternative to metal-based systems. acs.org Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can be engineered to activate the substrate and direct the incoming fluorine source with high enantiocontrol. pnas.orgprinceton.edu
Biocatalysis: Enzymes like fluorinases and dehalogenases offer a green and exceptionally selective route for fluorination. nih.gov Future efforts will likely focus on discovering new enzymes or engineering existing ones to catalyze the formation of the C-F bond with the required stereochemistry under mild conditions. nih.gov
| Catalyst Type | Potential Advantages | Emerging Research Focus |
| Metal Catalysis | High turnover rates, broad substrate applicability. acs.org | Development of novel chiral ligands, use of earth-abundant metals. |
| Organocatalysis | Metal-free, lower toxicity, often readily available. acs.orgpnas.org | Design of new chiral scaffolds, dual-catalysis systems, asymmetric counterion catalysis. acs.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery through genome mining, protein engineering for enhanced stability and substrate scope. nih.gov |
Expanded Utility in the Synthesis of Diverse Fluorinated Chiral Scaffolds
The synthetic adaptability of this compound establishes it as an invaluable starting material for a broad spectrum of more complex fluorinated molecules. nih.gov Future research will undoubtedly concentrate on broadening its use in the synthesis of varied chiral scaffolds. The fluorine atom and the ester group provide functional handles for a variety of chemical modifications.
Potential synthetic targets include:
Fluorinated Amino Acids: Converting the ester group can lead to the synthesis of novel fluorinated amino acids, which are valuable for studying peptide and protein structure and function. mdpi.com The strategic incorporation of fluorine can enhance metabolic stability and binding affinity. nih.gov
Fluorinated Polyketides and Macrolides: The chiral framework of this compound can be elongated through chain-extension reactions to produce complex fluorinated analogues of natural products.
Chiral Fluorinated Heterocycles: The molecule can act as a precursor for creating fluorinated heterocyclic systems, which are common motifs in medicinal chemistry.
Integration with Flow Chemistry and Continuous Manufacturing Techniques
The chemical and pharmaceutical industries are increasingly shifting from batch to continuous manufacturing processes. mdpi.comnih.gov Flow chemistry provides several benefits, such as improved safety, superior heat and mass transfer, enhanced reproducibility, and potential for automation. mdpi.com Integrating the synthesis of this compound into a continuous flow system is a critical area for future development.
This integration would require designing and optimizing a flow reactor for the key fluorination and purification stages. The advantages would be especially significant for highly exothermic reactions or those involving hazardous reagents, such as elemental fluorine or hydrogen fluoride (B91410). nih.govvapourtec.com Flow chemistry allows for the safe handling of such materials in a contained system. vapourtec.com Furthermore, the use of fluorinated greenhouse gases as fluoroalkyl sources is a desirable yet challenging goal that may be addressed by flow chemistry techniques. rsc.orgresearchgate.net
Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches
A more profound understanding of the reaction mechanisms involved in the synthesis of this compound is essential for the rational design of catalysts and the optimization of processes. Future research will increasingly depend on a synergistic blend of advanced experimental methods and computational modeling. acs.org
Experimental Probes: In-situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can offer real-time data on the concentrations of reactants, intermediates, and products. Kinetic studies can help identify the rate-determining step and the nature of transition states. acs.org
Computational Chemistry: Quantum mechanics/molecular mechanics (QM/MM) calculations and other computational approaches are powerful tools for modeling reaction pathways, calculating energy barriers, and predicting the stereochemical results of a reaction. nih.govacs.org These computational insights can guide the development of new catalysts and reaction conditions with enhanced performance, providing atomic-level understanding of the interactions and energetics of enzymatic processes. nih.govnih.gov Such studies are crucial for understanding the complex mechanisms of C-F bond cleavage and formation. mdpi.com
By merging these approaches, researchers can construct a detailed picture of the reaction mechanism, paving the way for more efficient and selective syntheses of this compound and other vital fluorinated molecules.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl (3R)-3-fluorobutanoate with high enantiomeric purity?
Answer: The synthesis of this compound requires careful control of stereochemistry. A plausible approach involves:
Substrate Preparation : Start with 3-hydroxybutanoate derivatives. For example, (S)-methyl 3-hydroxybutanoate (a related compound) is commercially available and can serve as a precursor .
Fluorination : Use a stereospecific fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace the hydroxyl group with fluorine. Reaction conditions (temperature, solvent) must be optimized to retain the R-configuration .
Purification : Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution can isolate the (3R)-enantiomer.
Q. How can researchers validate the structural and stereochemical integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare and NMR shifts with known fluorinated esters (e.g., ethyl 4,4-difluoro-3-oxobutanoate) to confirm substitution patterns .
- Chiral HPLC : Employ columns like Chiralcel® OD-H to resolve enantiomers and quantify enantiomeric excess (ee) .
- Polarimetry : Measure optical rotation and compare with literature values for R-configuration derivatives .
Advanced Research Questions
Q. How can conflicting data on reaction yields during fluorination be systematically addressed?
Answer: Contradictions in yields may arise from competing side reactions (e.g., elimination or racemization). To resolve this:
Mechanistic Studies : Use DFT calculations to map energy barriers for fluorination vs. elimination pathways.
In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .
Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and minimize side reactions .
Q. Example Case :
Q. What experimental designs are optimal for studying the metabolic stability of this compound in biological systems?
Answer:
In Vitro Assays :
- Incubate the compound with liver microsomes or S9 fractions.
- Monitor degradation via LC-MS/MS, using isotopically labeled internal standards (e.g., -analogs) .
Isotope Tracing : Introduce labeling to track metabolic pathways.
Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify enzymes responsible for metabolism .
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
- DFT Calculations : Model the transition state for nucleophilic attack at the carbonyl carbon. Key parameters include:
- Electron-withdrawing effects of the fluorine atom.
- Steric hindrance from the R-configuration.
- Comparative Analysis : Benchmark against analogs like methyl 3-oxobutanoate (CAS 105-45-3) to assess fluorine’s impact on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
